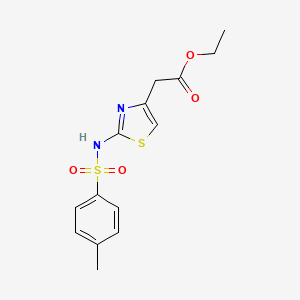
4-Ethoxy-2-isopropylbenzaldehyde
描述
4-Ethoxy-2-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the 4-position and an isopropyl group at the 2-position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxybenzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation processes. The reaction is carried out in a reactor equipped with temperature control and efficient mixing to ensure uniformity. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 4-Ethoxy-2-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Ethoxy-2-i-propylbenzoic acid.
Reduction: 4-Ethoxy-2-i-propylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
4-Ethoxy-2-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 4-Ethoxy-2-isopropylbenzaldehyde involves its interaction with various molecular targets. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group accepts electrons from the reducing agent to form an alcohol. Electrophilic aromatic substitution involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity .
相似化合物的比较
4-Ethoxybenzaldehyde: Lacks the isopropyl group, making it less sterically hindered.
2-i-Propylbenzaldehyde: Lacks the ethoxy group, affecting its reactivity and solubility.
4-Methoxy-2-i-propylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, influencing its electronic properties.
Uniqueness: 4-Ethoxy-2-isopropylbenzaldehyde is unique due to the combined presence of both ethoxy and isopropyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for various synthetic and research applications .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
4-ethoxy-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-14-11-6-5-10(8-13)12(7-11)9(2)3/h5-9H,4H2,1-3H3 |
InChI 键 |
LBSAVTPMJRHLLW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)C=O)C(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
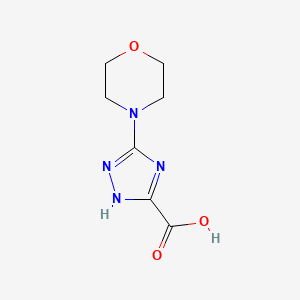
![1-[4-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butoxy]3-methoxyphenyl]ethanone](/img/structure/B8702934.png)
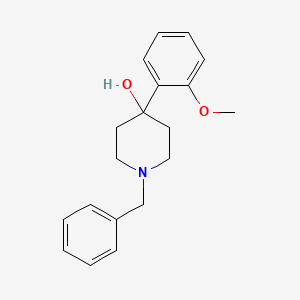
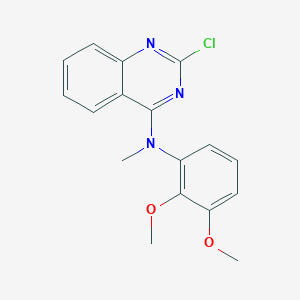
![Benzoic acid, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8702946.png)
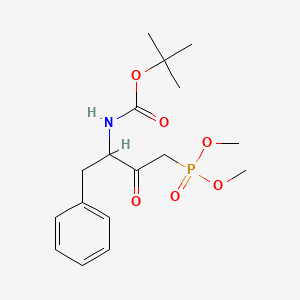
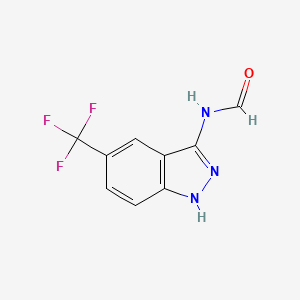
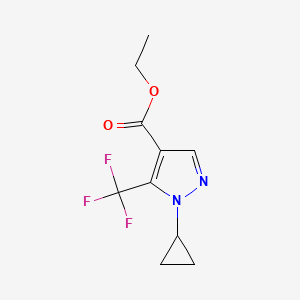

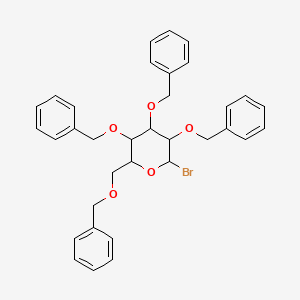
![6-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8702985.png)
